

# Technical Guide: Toxicological Profile of N-(2-Chloroethyl)benzamide

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## Compound of Interest

Compound Name: *N*-(2-Chloroethyl)benzamide

CAS No.: 26385-07-9

Cat. No.: B1582378

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## Executive Summary

**N-(2-Chloroethyl)benzamide** (CAS: 26385-07-9) is a monofunctional alkylating agent derivative. While often used as a chemical intermediate in the synthesis of oxazolines and heterocyclic pharmaceuticals, its toxicological profile is dominated by its potential to act as a "masked" nitrogen mustard.

Unlike classical nitrogen mustards (which carry two chloroethyl arms), this compound possesses a single chloroethyl group attached to an amide nitrogen. This structure significantly alters its reactivity: it is stable at neutral pH but capable of metabolic activation via hydrolysis or chemical cyclization to reactive electrophiles. Consequently, it presents a risk profile characterized by delayed genotoxicity and severe irritation.

Key Risk Indicators:

- Acute Toxicity: Estimated Moderate (Category 4 Oral).
- Genotoxicity: High Concern (Metabolic release of 2-chloroethylamine).
- Local Effects: Confirmed Skin and Eye Irritant (H315, H319).

## Chemical & Physical Characterization

Understanding the physical state is a prerequisite for predicting exposure routes.

Property	Data	Relevance to Toxicology
CAS Number	26385-07-9	Unique Identifier
Formula	C <sub>9</sub> H <sub>10</sub> ClNO	Molecular Weight: 183.63 g/mol
Physical State	Solid (Crystalline powder)	Inhalation risk of dusts; dermal contact.[1]
Melting Point	103–106 °C	Stable solid at room temperature.
Solubility	Low in water; Soluble in DMSO, Ethanol	Lipophilicity facilitates membrane penetration.
Reactivity	Susceptible to hydrolysis and cyclization	Forms reactive aziridinium or oxazolinium species.

## Mechanism of Toxicity: The "Activation" Pathways

The toxicity of **N-(2-Chloroethyl)benzamide** is not inherent to the parent molecule in its resting state but rather to its transformation products. The amide nitrogen reduces the nucleophilicity of the nitrogen lone pair, preventing the spontaneous formation of the toxic aziridinium ion seen in amine mustards. However, two pathways activate this molecule in vivo.

### Pathway A: Metabolic Hydrolysis (The Primary Threat)

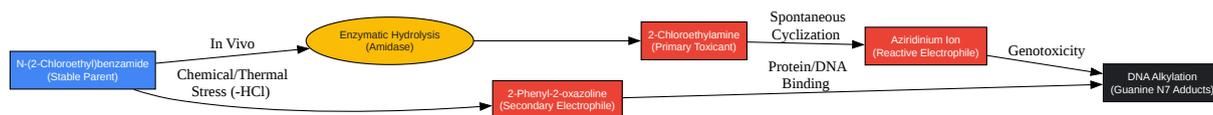
Enzymatic cleavage of the amide bond (by amidases) releases Benzoic Acid (relatively non-toxic) and 2-Chloroethylamine. The latter is a potent alkylating agent that spontaneously cyclizes to form an aziridinium ion, which alkylates DNA at the N7 position of guanine.

### Pathway B: Cyclodehydrochlorination

Under basic conditions or specific enzymatic catalysis, the carbonyl oxygen can attack the chloroethyl group, displacing chloride and forming 2-Phenyl-2-oxazoline. This intermediate is an electrophile that can react with cellular nucleophiles (proteins/DNA).

## Visualization: Activation Pathways

The following diagram illustrates the divergence between stable storage and toxic activation.



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Caption: Figure 1.[2] Dual activation pathways transforming the stable amide into reactive alkylating species.

## Toxicological Data Profile

Direct experimental data for CAS 26385-07-9 is limited in public registries. The following data is synthesized from Read-Across methodology using the primary metabolite, 2-Chloroethylamine (CAS 870-24-6), which represents the "worst-case" toxicity scenario.

### Acute Toxicity

Endpoint	Value (Estimated/Read-Across)	Classification
LD50 Oral (Rat)	~2000 mg/kg (Based on metabolite)	Category 4 (Harmful if swallowed)
LD50 Dermal	Data Not Available	Treat as Toxic (Category 3) due to absorption potential.
LC50 Inhalation	Data Not Available	High risk of respiratory irritation.

### Irritation & Sensitization

- Skin:Irritating (Category 2). The chloroethyl moiety is a known vesicant (blistering agent) precursor. Prolonged contact may cause chemical burns.

- Eyes: Serious Eye Irritation (Category 2A). Hydrolysis on the moist surface of the eye releases HCl, causing immediate damage.

## Genotoxicity & Carcinogenicity

- Mutagenicity: Positive (Predicted). The metabolite 2-chloroethylamine is a known mutagen (Muta. 2). It induces base-pair substitutions and frameshift mutations in *Salmonella typhimurium* (Ames Test).
- Carcinogenicity: Not listed by IARC/NTP, but structural alerts (alkylating halide) suggest potential carcinogenicity upon chronic exposure.

## Experimental Protocols for Safety Validation

As a researcher handling this compound, you should not rely solely on predicted data. Use the following protocols to validate the specific risks in your formulation.

### Protocol A: Hydrolytic Stability Assay

Determine if the compound releases toxic amines in your specific buffer system.

- Preparation: Dissolve **N-(2-Chloroethyl)benzamide** (10 mM) in DMSO.
- Incubation: Dilute to 100  $\mu$ M in Phosphate Buffered Saline (PBS, pH 7.4) and incubate at 37°C.
- Sampling: Aliquot samples at t=0, 1, 4, and 24 hours.
- Analysis: Analyze via HPLC-MS/MS.
  - Monitor: Disappearance of Parent (m/z 184 [M+H]<sup>+</sup>) and appearance of 2-Chloroethylamine (m/z 79/81) and Benzoic Acid.
- Interpretation: >10% degradation in 24h indicates high potential for in vivo toxicity.

### Protocol B: Genotoxicity Screening (Ames Test Modification)

Since the parent requires metabolic activation, standard Ames tests may yield false negatives.

- Strains: *S. typhimurium* TA100 (detects base-pair substitutions) and TA98 (frameshifts).
- Activation System: REQUIRED. Use Rat Liver S9 fraction (induced with Aroclor 1254) to simulate hepatic metabolism (amidase activity).
- Dosing: 5 concentrations (e.g., 312, 625, 1250, 2500, 5000  $\mu$ g/plate).
- Control: Positive control: 2-Aminoanthracene (requires S9). Negative control: DMSO.
- Criteria: A 2-fold increase in revertant colonies over background indicates mutagenicity.

## Handling & Risk Management

Occupational Exposure Limit (OEL): Not established. Recommended Internal Limit: 0.1 mg/m<sup>3</sup> (8h TWA) — Based on nitrogen mustard analogue safety factors.

## Personal Protective Equipment (PPE) Matrix

- Respiratory: N95/P2 minimum. If heating or generating dust, use a full-face respirator with organic vapor/acid gas cartridges (OV/AG).
- Dermal: Double-gloving recommended.
  - Inner Glove: Nitrile (0.11 mm).
  - Outer Glove: Laminate film (Silver Shield) or thick Nitrile (>0.2 mm) for prolonged handling.
- Engineering Controls: All weighing and solution preparation must occur inside a certified Chemical Fume Hood.

## Spill Management (Deactivation)

Do not simply wash with water (this generates HCl).

- Solid Spill: Cover with weak base (Sodium Carbonate or Sodium Bicarbonate) to neutralize potential acidity. Sweep into a sealed container.

- Solution Spill: Absorb with vermiculite. Treat the waste with 10% aqueous NaOH to force hydrolysis to the alcohol (N-(2-hydroxyethyl)benzamide) and chloride, then dispose of as hazardous chemical waste.

## References

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## Sources

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